molecular formula C15H17NO2 B13785474 methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate

methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate

Cat. No.: B13785474
M. Wt: 243.30 g/mol
InChI Key: LEYWDPJCJSBJOK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenylacetate derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate

InChI

InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)14-8-6-13(7-9-14)10-15(17)18-3/h4-9H,10H2,1-3H3

InChI Key

LEYWDPJCJSBJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)OC)C

Origin of Product

United States

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